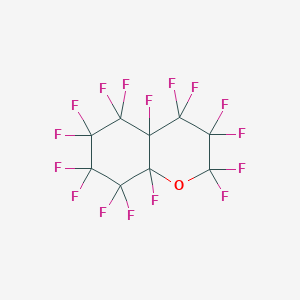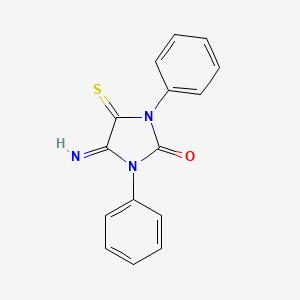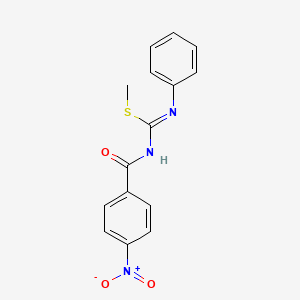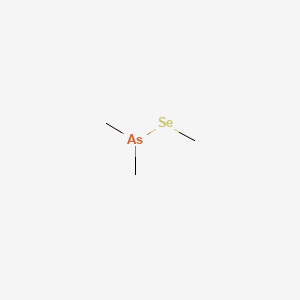
3-Aminocyclohexa-1,4-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminocyclohexa-1,4-diene-1-carboxylic acid is an organic compound characterized by a six-membered ring with an amino group at position 3 and a carboxylic acid group at position 1. This compound is an α,β-unsaturated monocarboxylic acid, which means it has a double bond between the alpha and beta carbon atoms relative to the carboxyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. For instance, cyclohexa-1,4-diene can be used as the diene, and an appropriate dienophile can be selected based on the desired substituents .
Industrial Production Methods
The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino acids .
Applications De Recherche Scientifique
3-Aminocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to bioactive molecules.
Industry: It is used in the production of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-Aminocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminocyclohexa-1,3-diene-1-carboxylic acid: This compound has a similar structure but differs in the position of the double bonds.
Cyclohexa-1,4-diene: A simpler compound without the amino and carboxylic acid groups.
1,3-Butadiene: A conjugated diene with similar reactivity but a different structure
Uniqueness
3-Aminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
71225-91-7 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
3-aminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3-4,6H,2,8H2,(H,9,10) |
Clé InChI |
HQKRXDWKEIDRLS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(C=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)





![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)




